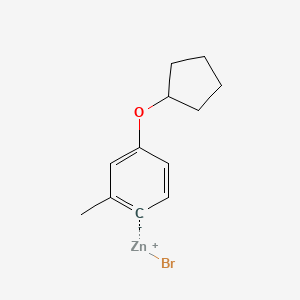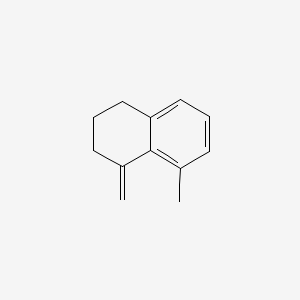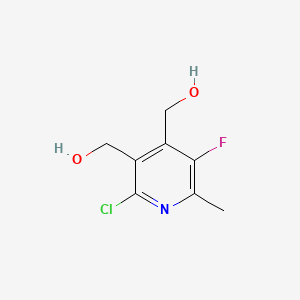
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and methyl groups, along with two hydroxymethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol typically involves multi-step organic reactions. One common approach includes the initial formation of the pyridine ring followed by selective halogenation and methylation. The hydroxymethyl groups are introduced through reactions involving formaldehyde or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the hydroxymethyl groups to methyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol involves its interaction with specific molecular targets. The presence of halogen and hydroxymethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoro-3-methylpyridine: Similar structure but lacks the hydroxymethyl groups.
2-Chloro-6-methylpyridine: Lacks the fluoro and hydroxymethyl groups.
Uniqueness
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol is unique due to the combination of chloro, fluoro, and hydroxymethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C8H9ClFNO2 |
|---|---|
Molekulargewicht |
205.61 g/mol |
IUPAC-Name |
[2-chloro-5-fluoro-3-(hydroxymethyl)-6-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C8H9ClFNO2/c1-4-7(10)5(2-12)6(3-13)8(9)11-4/h12-13H,2-3H2,1H3 |
InChI-Schlüssel |
ORHXVRZJBBLWDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)Cl)CO)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



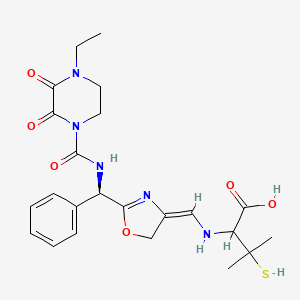
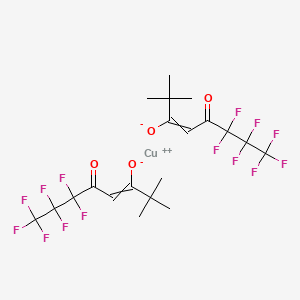
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
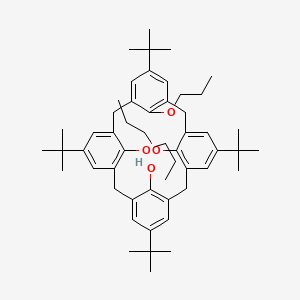
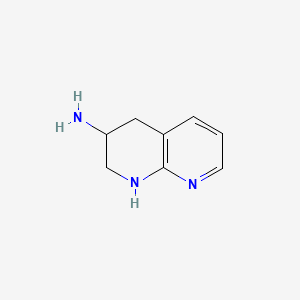
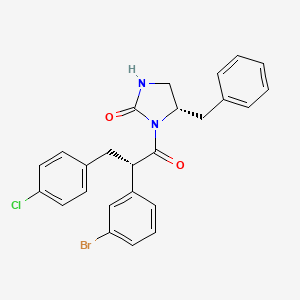
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
![5-nitro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}furan-2-carboxamide](/img/structure/B14887890.png)

